molecular formula C12H13N3O3 B13250921 Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13250921
M. Wt: 247.25 g/mol
InChI Key: MLFWIOSSDZNJFR-UHFFFAOYSA-N
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Description

Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a chemical compound with a complex structure that includes a pyrazole ring, a pyridine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the condensation of ethyl acetoacetate with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings in the compound allow it to bind to active sites of enzymes, potentially inhibiting their activity or altering their function. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to the presence of both pyrazole and pyridine rings, which provide distinct binding properties and reactivity compared to similar compounds. This dual-ring structure enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .

Biological Activity

Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features, including a pyridine ring and a pyrazole moiety. This compound has been studied for its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.

  • Molecular Formula : C₁₂H₁₃N₃O₃
  • Molecular Weight : 247.25 g/mol
  • Structural Features : The compound contains both an ester and a ketone functional group, contributing to its reactivity and biological activity potential.

This compound is believed to interact with specific biological targets through the following mechanisms:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their activity. This is particularly relevant for enzymes involved in cancer progression and metabolic pathways.
  • Receptor Modulation : The presence of the pyrazole and pyridine rings enhances binding affinity to various receptors, potentially modulating their functions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell types:

  • Cell Lines Tested :
    • Lung cancer (A549)
    • Breast cancer (MCF7)
    • Colorectal cancer (HT29)
    • Prostate cancer (PC3)

The antiproliferative effects are attributed to the ability of the compound to induce apoptosis and inhibit cell cycle progression .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus.
  • Gram-negative Bacteria : Shows activity against Escherichia coli.

The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent .

Study 1: Antitumor Efficacy

In a study published in ACS Omega, researchers synthesized various pyrazole derivatives and evaluated their anticancer activities. This compound was included in the screening process, revealing significant inhibition of cell proliferation in MDA-MB-231 breast cancer cells .

Study 2: Enzyme Interaction Studies

A study involving molecular docking simulations demonstrated that this compound effectively binds to the active site of target enzymes, suggesting a mechanism for its inhibitory effects on enzymatic activity related to cancer metabolism.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 2-(3-Oxo-pyridin)acetateContains a pyridine ringModerate anticancer activity
Ethyl 2-Oxo-pyrazole DerivativesPyrazole moiety presentAntimicrobial properties
Ethyl 2-(Pyridin)acetateLacks pyrazole ringLimited biological activity

Ethyl 2-[3-oxo-2-(pyridin-4-y)-2,3-dihydro-1H-pyrazol-4-y]acetate stands out due to its dual-ring structure, enhancing its reactivity and specificity towards biological targets compared to structurally similar compounds .

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 2-(3-oxo-2-pyridin-4-yl-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C12H13N3O3/c1-2-18-11(16)7-9-8-14-15(12(9)17)10-3-5-13-6-4-10/h3-6,8,14H,2,7H2,1H3

InChI Key

MLFWIOSSDZNJFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=CC=NC=C2

Origin of Product

United States

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